1-methyl-4-(2-phenoxyethyl)piperazine
CAS No.:
Cat. No.: VC10511897
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H20N2O |
---|---|
Molecular Weight | 220.31 g/mol |
IUPAC Name | 1-methyl-4-(2-phenoxyethyl)piperazine |
Standard InChI | InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-16-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
Standard InChI Key | XHRCTZAXSUDEMN-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)CCOC2=CC=CC=C2 |
Canonical SMILES | CN1CCN(CC1)CCOC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The IUPAC name for this compound is 1-methyl-4-(2-phenoxyethyl)piperazine, with a molecular formula of . Its molecular weight is 220.31 g/mol, and it features a piperazine ring system—a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The methyl group at position 1 and the 2-phenoxyethyl side chain at position 4 introduce steric and electronic modifications that influence its physicochemical and biological behavior .
Table 1: Physicochemical Properties of 1-Methyl-4-(2-phenoxyethyl)piperazine
The compound’s lipophilicity, driven by the phenoxyethyl group, enhances membrane permeability, a critical factor in its pharmacokinetic profile .
Synthesis and Structural Analogues
Structural Analogues and Comparative Activity
Key analogues include:
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1-(4-Methylphenoxyethyl)piperazine: Demonstrates enhanced antioxidant activity, increasing superoxide dismutase (SOD) activity by 160–195% in vitro .
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1-(2,6-Dimethylphenoxyethyl)piperazine: Shows dual adrenergic receptor blockade (α1/α2 and β1) with moderate antioxidant effects .
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1-Phenylpiperazine: A simpler analogue used as a building block in neuropharmacological agents .
The addition of methyl groups to the phenoxy moiety improves antioxidant capacity, while halogenation (e.g., chlorine) reduces efficacy .
Pharmacological Properties
Antioxidant Activity
1-Methyl-4-(2-phenoxyethyl)piperazine’s antioxidant potential is inferred from studies on its analogues. In human plasma assays, 1-(4-methylphenoxyethyl)piperazine elevated ferric-reducing antioxidant power (FRAP) values by 160–195% at concentrations of –, comparable to Trolox (a vitamin E analogue) and superior to resveratrol . This activity correlates with the compound’s ability to scavenge reactive oxygen species (ROS) and enhance endogenous antioxidant enzymes like SOD .
Table 2: Antioxidant Profile of Selected Piperazine Derivatives
Cardiovascular Effects
Piperazine derivatives with phenoxyethyl substituents exhibit α1/α2- and β1-adrenergic receptor antagonism, reducing blood pressure in normotensive rat models . For instance, 1-(4-methylphenoxyethyl)piperazine showed values of 84.6 nM (α1) and 252.3 nM (α2), indicating high receptor affinity . These effects are mechanistically similar to carvedilol, a clinically used β-blocker with antioxidant properties .
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